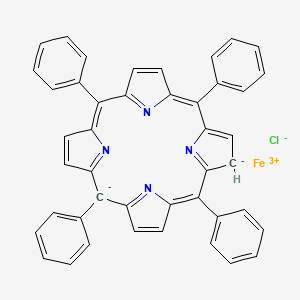

Iron(III) tetraphenylporphyrin chloride

Description

BenchChem offers high-quality Iron(III) tetraphenylporphyrin chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(III) tetraphenylporphyrin chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H28ClFeN4 |

|---|---|

Molecular Weight |

704.0 g/mol |

IUPAC Name |

iron(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;chloride |

InChI |

InChI=1S/C44H28N4.ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 |

InChI Key |

ZDYSAMCSFRQDMN-UHFFFAOYSA-M |

Canonical SMILES |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Cl-].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

Structural Dynamics and Electronic Characterization of Iron(III) Tetraphenylporphyrin Chloride [Fe(TPP)Cl]

Executive Summary

Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) is the archetypal synthetic model for high-spin ferric heme proteins. For researchers in drug discovery and bio-inorganic catalysis, this molecule is not merely a reference standard; it is a functional platform for understanding the doming effects that govern hemoglobin cooperativity and the high-valent iron-oxo intermediates critical to Cytochrome P450 drug metabolism.[1]

This technical guide deconstructs the Fe(TPP)Cl system, moving from its crystallographic architecture to its electronic state and practical synthesis. It provides a self-validating framework for generating and utilizing this complex in high-fidelity oxidation assays.[1]

Part 1: Molecular Architecture & Geometry[1]

The reactivity of Fe(TPP)Cl is dictated by its deviation from planarity. Unlike low-spin Fe(II) porphyrins which fit snugly into the porphyrin core, the high-spin Fe(III) ion is too large to be accommodated within the mean plane of the four pyrrole nitrogens.

Structural Parameters

The complex adopts a five-coordinate Square Pyramidal (

| Parameter | Value (Å / °) | Significance |

| Fe–Cl Bond Length | 2.19 – 2.22 Å | Indicates strong anionic character; labile enough for exchange reactions.[1] |

| Fe–N (average) | 2.05 – 2.07 Å | Expanded compared to low-spin variants (~1.99 Å), reflecting the high-spin radius.[1] |

| Fe Displacement | ~0.49 Å | The "Doming" effect.[1] Fe sits above the |

| Cl–Fe–N Angle | ~103° | Deviates from 90° due to the out-of-plane metal center.[1] |

| Symmetry Group | Results in simplified spectroscopic signatures (e.g., fewer Q-bands). |

The "Doming" Effect Visualization

The following diagram illustrates the structural causality: how the electronic radius of the High-Spin Fe(III) forces the geometric distortion that defines the molecule's reactivity.

Figure 1: Structural causality of the Fe(TPP)Cl complex.[2][3] The high-spin radius forces the iron out of plane, creating the characteristic square pyramidal geometry.

Part 2: Electronic Structure & Bonding

Understanding the electronic state is non-negotiable for interpreting magnetic and spectroscopic data. Fe(TPP)Cl exists in a High-Spin (

Crystal Field Splitting

In the

Electronic Configuration:

Spectroscopic Signatures (Validation Metrics)

When synthesizing or purchasing Fe(TPP)Cl, use these signatures to validate purity.

-

UV-Vis Spectroscopy:

-

EPR (Electron Paramagnetic Resonance):

-

Exhibits a characteristic high-spin signal with

and

-

Figure 2: Qualitative d-orbital energy diagram for High-Spin Fe(III) in C4v symmetry. All orbitals are singly occupied (S=5/2).

Part 3: Synthesis & Purification Protocol

This protocol is an optimized adaptation of the Adler-Longo method, refined to ensure complete metallation and correct axial ligation.[1]

Reagents

-

Ligand: meso-Tetraphenylporphyrin (

)[1] -

Metal Source:

(Ferrous chloride is preferred over Ferric; it oxidizes in situ, often leading to cleaner products).[1] -

Solvent: DMF (N,N-Dimethylformamide) - High boiling point ensures rapid metallation.[1]

-

Workup: 6M HCl (Critical for ensuring the Chloride axial ligand).

Step-by-Step Methodology

-

Dissolution: Dissolve 100 mg

in 30 mL DMF in a round-bottom flask. -

Metallation: Add excess

(approx 5-10 equivalents).[1] -

Reflux: Heat to reflux (

) for 2-3 hours.-

Checkpoint: Solution color changes from purple (free base) to dark brown/black.

-

-

Oxidation & Termination: Remove from heat. While cooling, bubble air through the solution (oxidizes Fe(II) to Fe(III)).

-

Precipitation: Pour the reaction mixture into 100 mL of dilute HCl (0.1 M) / Ice water mix. This precipitates the porphyrin and ensures the counter-ion is Chloride.

-

Purification (Chromatography):

Figure 3: Optimized synthesis workflow for Fe(TPP)Cl using the DMF reflux method.[1]

Part 4: Applications in Catalysis (P450 Mimicry)[2]

Fe(TPP)Cl is the standard "workhorse" for mimicking Cytochrome P450 activity. It catalyzes the transfer of oxygen atoms from single-oxygen donors (like iodosylbenzene, PhIO) to hydrocarbons.[1]

The Rebound Mechanism

The utility of Fe(TPP)Cl lies in its ability to access high-valent oxidation states.

-

Resting State: Fe(III)(TPP)Cl.[6]

-

Active Species Formation: Reaction with oxidant forms the High-Valent Iron-Oxo Radical Cation, often denoted as

-

H-Abstraction: The oxo species abstracts a hydrogen from the substrate (R-H).[1]

-

Rebound: The resulting radical (R•) recombines with the OH ligand to form the alcohol (R-OH) and regenerate the catalyst.

Figure 4: The catalytic cycle of Fe(TPP)Cl in hydrocarbon oxidation (P450 Rebound Mechanism).

References

-

Scheidt, W. R., & Reed, C. A. (1981).[1] Spin-state/stereochemical relationships in iron porphyrins: Implications for the hemoproteins. Chemical Reviews, 81(6), 543–555.[1] Link

-

Adler, A. D., Longo, F. R., Kampas, F., & Kim, J. (1970).[1] On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443–2445.[1] Link

-

Groves, J. T. (2006).[1] High-valent iron in chemical and biological oxidations.[1] Journal of Inorganic Biochemistry, 100(4), 434–447.[1] Link

-

Hoard, J. L., Cohen, G. H., & Glick, M. D. (1967).[1] The Stereochemistry of the Coordination Group in an Iron(III) Derivative of Tetraphenylporphine. Journal of the American Chemical Society, 89(9), 1992–1996. Link

-

Walker, F. A. (1999).[1] Magnetic Properties of Iron Porphyrins. Inorganic Chemistry of Iron Metabolism, 63-79.[1] Link

Sources

- 1. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of graphene on the electronic and magnetic properties of an iron(III) porphyrin chloride complex [arxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Fe(III)(F(20)-tpp)Cl] is an effective catalyst for nitrene transfer reactions and amination of saturated hydrocarbons with sulfonyl and aryl azides as nitrogen source under thermal and microwave-assisted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Solution Chemistry of Iron(III) Tetraphenylporphyrin Chloride

This guide details the solubility profile, solution-phase behavior, and handling protocols for Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl).[1][2] It is designed for researchers requiring high-purity solutions for catalysis, spectroscopy, or electrochemical applications.[1][2][3]

Compound: Iron(III) meso-tetraphenylporphyrin chloride

Formula:

Part 1: Molecular Architecture & Solubility Mechanism

To master the solubility of Fe(TPP)Cl, one must understand the competing forces within its coordination sphere. The molecule is not a simple organic solute; it is a metallomacrocycle with distinct "solvophobic" and "solvophilic" domains.

The Solubility Mechanism

-

The Porphyrin Periphery (Hydrophobic): The four meso-phenyl rings and the pyrrole backbone create a large, planar, aromatic surface. This domain drives solubility in non-polar and aromatic solvents (e.g., Benzene, Toluene,

) via -

The Metal Center (Lewis Acidic): The Fe(III) center is high-spin (

) and 5-coordinate.[2] It is axially ligated by a chloride ion.[2][4] This polar axis requires solvents that can accommodate the dipole or, in some cases, displace the chloride (coordinating solvents). -

The Counterion Effect: The Fe-Cl bond is partially ionic.[2] In highly polar, non-coordinating solvents, dissociation can occur, leading to

species, which drastically alters solubility and reactivity.[1]

Diagram 1: Solvation & Coordination Dynamics

The following diagram illustrates the interaction between the Fe(TPP)Cl complex and different solvent environments, highlighting the risks of dimerization.

Caption: Solvation pathways of Fe(TPP)Cl.[1][2][3] Green paths indicate stable dissolution; yellow/red paths indicate chemical transformation.[2][3]

Part 2: Solvent Compatibility Matrix

The following data consolidates solubility behavior based on polarity and coordination ability.

Primary Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Estimated Conc. | Usage Recommendations |

| Chlorinated | Dichloromethane (DCM), Chloroform ( | Excellent | > 50 mg/mL | Primary choice for stock solutions, spectroscopy, and catalysis.[1][2][3] Maintains Fe-Cl integrity.[1][2][3] |

| Aromatic | Toluene, Benzene, Chlorobenzene | Good | 10–30 mg/mL | Ideal for high-temp reactions.[1][2][3] Slower dissolution than DCM.[2] |

| Polar Aprotic | DMF, DMSO, THF | Good | 20–40 mg/mL | Caution: Solvents will coordinate to Fe(III), potentially displacing Chloride ( |

| Protic | Methanol, Ethanol, Isopropanol | Poor | < 1 mg/mL | Used as anti-solvents for recrystallization.[1] |

| Aliphatic | Hexanes, Pentane, Petroleum Ether | Insoluble | Negligible | Used to wash precipitates or induce crystallization.[1] |

| Aqueous | Water | Insoluble | Negligible | Risk: Promotes |

Critical Stability Warning: The -Oxo Dimer

In the presence of moisture and base (or even in neutral aqueous mixtures over time), Fe(TPP)Cl hydrolyzes to form the

-

Visual Indicator: Solution shifts from bright purple/brown to a dull, muddy green/brown.[1][2]

-

Prevention: Add trace HCl (0.01%) to stock solutions if storing for long periods in non-anhydrous solvents.[2]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating Stock Solution

Objective: Prepare a 10 mM stock solution in DCM with in-situ quality control.

Materials:

Workflow:

-

Weighing: Weigh 70.4 mg of Fe(TPP)Cl into a clean, dry 10 mL volumetric flask.

-

Dissolution: Add ~5 mL of anhydrous DCM. Sonicate for 60 seconds. The solid should dissolve rapidly to form a deep dark-brown/purple solution.[2][3]

-

Dilution: Fill to the mark with DCM. Stopper and invert 10 times.

-

Self-Validation (UV-Vis Check):

-

Take a 10

L aliquot and dilute into 3 mL DCM (Cuvette). -

Pass Criteria: Soret band

at 418–419 nm .[2] -

Fail Criteria: Soret band shifted to <410 nm or appearance of a prominent band ~610 nm (indicates chlorin impurity or dimerization).[2]

-

Reference: Inorganic Chemistry 2014, 53, 21, 11552–11562.[1][2]

-

Protocol B: Purification via Recrystallization (Solubility Differential)

Objective: Remove free-base porphyrin (

Principle: Fe(TPP)Cl is highly soluble in

Step-by-Step:

-

Dissolution: Dissolve crude Fe(TPP)Cl (e.g., 500 mg) in the minimum volume of warm Chloroform (~5–10 mL).

-

Filtration: Filter through a glass frit or a pad of Celite to remove insoluble iron oxides.[2]

-

Precipitation:

-

Heat the filtrate to near boiling.

-

Slowly add hot Methanol (approx. 3x volume of

) dropwise while stirring. -

Observation: The solution will become turbid as shiny purple microcrystals begin to form.

-

-

Crystallization: Allow the mixture to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

-

Collection: Filter the crystals, wash with cold Methanol (to remove soluble organic impurities), and dry under vacuum at 80°C.

Diagram 2: Purification Workflow

Caption: Recrystallization workflow utilizing the DCM/Methanol solubility differential.

Part 4: References

-

Synthesis and Properties: Adler, A. D.; Longo, F. R.; Kampas, F.; Kim, J. "On the preparation of metalloporphyrins."[1] Journal of Inorganic and Nuclear Chemistry, 1970 , 32(7), 2443-2445.[1][2] Link

-

Structural Characterization: Hunter, S. C.; Smith, B. A.; et al. "Intermolecular Interactions in Solid-State Metalloporphyrins."[1][2][3] Inorganic Chemistry, 2014 , 53(21), 11552–11562.[1][2] Link[1][2]

-

Dimerization Mechanism: Cheng, R.-J.; Latos-Grażyński, L.; Balch, A. L.[1][2][3] "Preparation and characterization of iron(III) porphyrin

-oxo dimers." Inorganic Chemistry, 1982 , 21(6), 2412–2418.[1] Link[1][2] -

Solubility Data (Ethanol/Water): Wang, Q.; et al. "Solubilities of 5,10,15,20-Tetraphenylporphyrin... in Binary Ethanol + Water Solvent Mixtures."[1][2][9] Journal of Chemical & Engineering Data, 2008 , 53(1), 235–237.[1] Link[1][2]

Sources

- 1. Fe(III) meso-Tetraphenylporphine Chloride (contains 1-3% chlorin) | [frontierspecialtychemicals.com]

- 2. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 3. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. rsc.org [rsc.org]

- 6. Iron tetraphenylporphyrin chloride–metal substrate interaction mediated by a graphene buffer layer - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01982F [pubs.rsc.org]

- 7. 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE IRON(III) CHLORIDE | 16456-81-8 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of meso-Tetraphenylporphyrin Iron(III) Chloride

Foreword: The Significance of Synthetic Heme Analogs

In the landscape of biomedical research and drug development, the study of heme proteins—such as hemoglobin, cytochromes, and peroxidases—is of paramount importance. These complex biomolecules, however, present significant challenges for direct investigation due to their intricate structures and inherent instability outside their native environments. This is where synthetic analogs like meso-tetraphenylporphyrin iron(III) chloride (Fe(TPP)Cl) become invaluable.[1] Fe(TPP)Cl serves as a robust and accessible model for the active sites of these heme-containing proteins, enabling researchers to probe the mechanisms of oxygen transport, electron transfer, and catalytic oxidation under controlled laboratory conditions.[2] Its symmetric and stable structure, coupled with a well-established synthetic pathway, makes it an ideal platform for studying ligand binding, redox chemistry, and the development of novel therapeutic agents and catalysts.[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Fe(TPP)Cl. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying scientific rationale for each step, ensuring a successful and reproducible outcome.

Part 1: Synthesis of the Ligand - meso-Tetraphenylporphyrin (H₂TPP)

The journey to Fe(TPP)Cl begins with the synthesis of its foundational ligand, meso-tetraphenylporphyrin (H₂TPP). This hydrophobic, dark purple solid is a synthetic heterocyclic compound that mimics the core structure of naturally occurring porphyrins.[1] We will explore two of the most common and reliable methods for its preparation: the Adler-Longo method and the Lindsey synthesis.

Method 1: The Adler-Longo Synthesis of H₂TPP

The Adler-Longo method is a one-pot reaction that involves the condensation of benzaldehyde and pyrrole in refluxing propionic acid, open to the atmosphere which provides the necessary oxidant (O₂).[4][5] While its yields are typically modest (around 15-20%), its operational simplicity makes it a staple in many synthetic laboratories.[4][6]

-

Propionic Acid as Solvent: Propionic acid serves a dual purpose. Its high boiling point (141 °C) provides the necessary thermal energy to drive the condensation reaction.[1][5] Additionally, its acidic nature catalyzes the initial electrophilic substitution of pyrrole with protonated benzaldehyde, initiating the formation of the porphyrinogen intermediate.

-

Atmospheric Oxygen: The reaction is run open to the air, as molecular oxygen acts as the oxidizing agent to convert the colorless porphyrinogen intermediate into the highly conjugated, aromatic porphyrin macrocycle.[4]

Safety First: This procedure must be conducted in a well-ventilated fume hood.[7] Propionic acid is corrosive and has a strong odor. Pyrrole should be distilled before use. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of propionic acid.

-

Addition of Reagents: To the stirring propionic acid, add 2.7 mL (0.04 mol) of freshly distilled pyrrole, followed by 4.0 mL (0.04 mol) of benzaldehyde.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 141 °C) and maintain for 30 minutes. The solution will progressively darken to a deep, opaque purple.

-

Cooling and Precipitation: After 30 minutes, remove the heat source and allow the mixture to cool to room temperature. A dark, crystalline precipitate of H₂TPP will form. For more complete precipitation, the flask can be placed in an ice bath for an additional 30 minutes.

-

Isolation and Washing: Collect the crude H₂TPP crystals by vacuum filtration using a Büchner funnel. Wash the crystals sequentially with hot water to remove residual propionic acid, followed by cold methanol until the filtrate runs clear.[7]

-

Drying: Dry the purified, shimmering purple crystals in a vacuum oven at 60 °C overnight.

| Reagent | Molar Mass ( g/mol ) | Volume (mL) | Moles (mol) | Molar Ratio |

| Pyrrole | 67.09 | 2.7 | 0.04 | 1 |

| Benzaldehyde | 106.12 | 4.0 | 0.04 | 1 |

| Propionic Acid | 74.08 | 100 | - | Solvent |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield | |

| H₂TPP | 614.74 | 6.15 | 15-20% |

Method 2: The Lindsey Synthesis of H₂TPP

For researchers seeking higher yields and milder reaction conditions, the Lindsey synthesis offers a significant advantage.[1] This two-step, one-flask procedure involves the acid-catalyzed condensation of pyrrole and benzaldehyde at room temperature to form the porphyrinogen, followed by oxidation with a mild oxidizing agent like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone).[4][9]

-

Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for the reactants and the porphyrinogen intermediate. Its low boiling point allows for easy removal post-reaction.

-

Acid Catalyst (TFA or BF₃•OEt₂): A strong acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃•OEt₂), is required to facilitate the condensation at room temperature under high dilution conditions, which favor the cyclic tetramer over linear polymers.[10]

-

DDQ as Oxidant: DDQ is a powerful and selective oxidizing agent that efficiently converts the porphyrinogen to the porphyrin without promoting the formation of undesired side products like chlorins, which can be an issue with air oxidation.[4]

Safety First: Dichloromethane is a volatile and potentially carcinogenic solvent; handle it exclusively in a fume hood.[8] TFA is highly corrosive. Exercise extreme caution.

-

Reaction Setup: To a 2 L flask, add 1 L of dry dichloromethane (DCM) and a magnetic stir bar.

-

Addition of Reagents: Add 2.7 mL (0.04 mol) of freshly distilled pyrrole and 4.0 mL (0.04 mol) of benzaldehyde to the DCM.

-

Initiation of Condensation: Shield the flask from light with aluminum foil. Add 0.7 mL of trifluoroacetic acid (TFA) to the stirring solution. Allow the reaction to proceed at room temperature for 2 hours.

-

Oxidation: After 2 hours, add 7.0 g (0.03 mol) of DDQ to the mixture and continue stirring for another hour.

-

Purification: Remove the DCM under reduced pressure. The resulting solid is then purified by column chromatography on silica gel or alumina, eluting with a hexane/DCM mixture to afford the pure H₂TPP.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

| Pyrrole | 67.09 | 2.7 mL | 0.04 | 1 |

| Benzaldehyde | 106.12 | 4.0 mL | 0.04 | 1 |

| Dichloromethane | 84.93 | 1 L | - | Solvent |

| Trifluoroacetic Acid | 114.02 | 0.7 mL | - | Catalyst |

| DDQ | 227.01 | 7.0 g | 0.03 | 0.75 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield | |

| H₂TPP | 614.74 | 6.15 | 35-40% |

Part 2: Metallation - Insertion of Iron(III)

With the H₂TPP ligand in hand, the next stage is the insertion of the iron core. This process, known as metallation, involves reacting the free-base porphyrin with an iron(II) salt, typically in a high-boiling solvent like N,N-dimethylformamide (DMF).[7][11] Subsequent exposure to air and hydrochloric acid yields the final, stable iron(III) chloride complex.[6]

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of Fe(TPP)Cl.

-

DMF as Solvent: DMF is a polar aprotic solvent with a high boiling point (153 °C). It effectively dissolves both the nonpolar H₂TPP and the ionic iron(II) chloride, facilitating their interaction. The high temperature is necessary to overcome the kinetic barrier of metallation.[12]

-

Iron(II) Chloride (FeCl₂): The synthesis typically starts with an iron(II) salt. The iron(II) ion is readily inserted into the porphyrin core.

-

Air Oxidation and HCl: After insertion, the iron(II) center is oxidized to the more stable iron(III) state by atmospheric oxygen. The addition of hydrochloric acid provides the chloride counter-ion, leading to the final product, Fe(TPP)Cl.[6]

Safety First: DMF is a skin and respiratory irritant. Handle in a fume hood.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 500 mg (0.81 mmol) of H₂TPP in 50 mL of DMF. Add a magnetic stir bar.

-

Addition of Iron Salt: Add 400 mg (2.0 mmol) of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) to the solution.

-

Reflux: Heat the mixture to reflux (around 153 °C) for 2 hours. The reaction progress can be monitored by UV-Vis spectroscopy; the characteristic four Q-bands of the free-base porphyrin will be replaced by two bands upon successful metallation.[6]

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. Transfer the solution to a beaker containing 200 mL of deionized water. Add 10 mL of 1 M HCl. A dark brown-purple solid will precipitate.

-

Isolation and Washing: Collect the crude product by vacuum filtration. Wash thoroughly with water until the filtrate is colorless to remove excess iron salts and DMF.

-

Purification: The crude Fe(TPP)Cl is best purified by column chromatography on alumina. Elute with dichloromethane to collect the main fraction.[2]

-

Drying: Evaporate the solvent and dry the purified product under vacuum. The final product is a dark green to brown, hygroscopic solid.[2]

Sources

- 1. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Fe(III) meso-Tetraphenylporphine Chloride (contains 1-3% chlorin) | [frontierspecialtychemicals.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. moravek.com [moravek.com]

- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 10. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. tandfonline.com [tandfonline.com]

Iron(III) tetraphenylporphyrin chloride CAS number 16456-81-8 properties

[1][2][3]

CAS Number: 16456-81-8 Formula: C₄₄H₂₈ClFeN₄ Molecular Weight: 704.02 g/mol [1][2][3][4]

Executive Summary

Iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl] stands as the archetypal synthetic model for heme-containing enzymes, specifically the Cytochrome P450 superfamily.[5][1][6] Unlike biological heme (Iron Protoporphyrin IX), which is susceptible to oxidative degradation at the meso-positions, Fe(TPP)Cl utilizes phenyl groups to sterically protect the porphyrin core while maintaining the electronic environment necessary for high-valent iron-oxo generation.[1][3][4]

This guide provides a rigorous analysis of Fe(TPP)Cl, moving from its electronic structure and synthesis to its application as a catalyst for atom-transfer reactions (oxidation, cyclopropanation) and Lewis acid transformations.[1][4]

Physicochemical Profile

The utility of Fe(TPP)Cl is dictated by its electronic spin state and solubility profile. In its ground state, the Fe(III) center adopts a high-spin (

Table 1: Key Physical and Electronic Properties

| Property | Value / Characteristic | Experimental Context |

| Appearance | Dark purple to blue-black crystals | Lustrous microcrystals; hygroscopic.[1][2][3][4] |

| Geometry | Square Pyramidal ( | Fe(III) is 5-coordinate; Cl is axial.[1][7] |

| Spin State | High-Spin ( | Confirmed by magnetic susceptibility and EPR.[1][2][3] |

| Solubility | Soluble: CHCl₃, CH₂Cl₂, DMF, BenzeneInsoluble: Water, Hexane, Methanol (cold) | Critical for homogeneous catalysis in organic media.[1][4] |

| UV-Vis (Soret) | Broadened/red-shifted vs. free base H₂TPP.[1][2][3][6] | |

| UV-Vis (Q Bands) | Reduced number of bands (2) vs. free base (4) due to increased symmetry ( | |

| IR Spectrum | Diagnostic stretch for metal insertion and axial ligation.[1] |

Synthesis and Purification Logic

The synthesis of Fe(TPP)Cl typically involves the metallation of the free base tetraphenylporphyrin (H₂TPP).[7] While H₂TPP can be purchased, field-grade purity is often insufficient for kinetic studies.[1][2][3][4] The metallation protocol below ensures complete insertion and removal of unreacted free base.

Mechanistic Insight

The reaction uses Iron(II) chloride (

Protocol: Metallation of H₂TPP

-

Reagents: H₂TPP (1 eq),

(10 eq), DMF (Solvent). -

Reflux: Heat the mixture to reflux (

) under aerobic conditions (no inert gas needed; -

Monitoring: Track the disappearance of the H₂TPP Soret band (419 nm) and Q-bands (515, 550, 592, 648 nm). Complete conversion usually takes 2–4 hours.[1]

-

Workup (Hydrolysis): Cool to room temperature and pour into ice-cold dilute HCl (

). This precipitates the porphyrin while keeping excess iron salts in solution.[1] -

Purification:

Core Application: Biomimetic Oxidation (P450 Model)[1][3][7]

Fe(TPP)Cl serves as the precursor to the high-valent Iron(IV)-Oxo porphyrin cation radical (Compound I), the active oxidant in P450 catalysis.[1]

The Catalytic Cycle

In a laboratory setting, we bypass the complex enzymatic reductive activation (NADPH/Reductase) by using "oxygen atom transfer" agents like Iodosylbenzene (PhIO) or m-CPBA.[1] This is known as the "Peroxide Shunt."[1]

Mechanism:

-

Ligand Exchange: Chloride is displaced by the oxidant (e.g., PhIO).[1]

-

Heterolysis: The O-I bond cleaves, oxidizing the iron to Fe(IV) and the porphyrin ring to a radical cation (

). -

Oxygen Rebound: The "Compound I" species abstracts a hydrogen (from alkanes) or adds to a pi-system (alkenes), transferring the oxygen and returning to the Fe(III) resting state.[1]

Figure 1: The "Peroxide Shunt" catalytic cycle using Fe(TPP)Cl and Iodosylbenzene (PhIO), mimicking Cytochrome P450 monooxygenation.[5][6]

Experimental Protocol: Catalytic Epoxidation of Styrene

This protocol validates the catalytic competency of Fe(TPP)Cl.[5][9] It uses iodosylbenzene (PhIO) as the oxygen source, as it avoids the formation of radical chain reactions often seen with peroxides.

Reagents

-

Catalyst: Fe(TPP)Cl (10 mg, ~0.014 mmol)[1]

-

Substrate: Styrene (160 µL, ~1.4 mmol, 100 equiv)

-

Oxidant: Iodosylbenzene (PhIO) (308 mg, 1.4 mmol, 100 equiv)[4]

-

Solvent: Dichloromethane (

), anhydrous (5 mL) -

Internal Standard: Dodecane (for GC analysis)

Workflow

-

Inert Atmosphere: Flame-dry a 25 mL Schlenk flask and cool under

. -

Dissolution: Add Fe(TPP)Cl and Styrene to the flask. Dissolve in degassed

. Add the internal standard. -

Reaction Initiation: Add PhIO as a solid in one portion.[1] PhIO is insoluble; the reaction is heterogeneous initially.[1]

-

Agitation: Stir vigorously at room temperature. The disappearance of the solid PhIO indicates consumption.

-

Monitoring: Aliquot 50 µL every 30 minutes, filter through a silica plug (to remove catalyst), and analyze via GC-MS or

-NMR. -

Endpoint: Reaction is typically complete in 2–3 hours.[1]

-

Result: Expect Styrene Oxide (major product) and Phenylacetaldehyde (minor rearrangement product).[1]

Figure 2: Step-by-step experimental workflow for the biomimetic epoxidation of styrene.

Handling, Stability, and Troubleshooting

Stability Profile

-

Oxidative Stability: Fe(TPP)Cl is robust in air.[1][7] However, in solution with strong oxidants (m-CPBA), the porphyrin ring can undergo "bleaching" (oxidative degradation) if the catalyst concentration is too low (suicide inhibition).[1]

-

Photostability: Porphyrins are photosensitizers.[1] Store solid and solutions in amber vials or wrapped in foil to prevent photo-induced degradation or singlet oxygen generation.[1][2][3][4]

-

Hydrolysis: The Fe-Cl bond is hydrolytically stable in neutral water but will exchange for hydroxide in basic aqueous media to form the

-oxo dimer

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Reaction stalls; PhIO remains solid. | Catalyst deactivated or insufficient solubility.[1][2][3][4] | Add small amount of MeOH to solubilize PhIO or add imidazole (axial ligand) to boost catalyst turnover. |

| Solution turns green/brown. | Formation of N-bridged species or ring degradation.[1][2][3][4] | Decrease oxidant addition rate; ensure strictly anhydrous conditions. |

| Low Yield / High Byproducts. | Radical leakage.[1] | Add a radical scavenger (e.g., 2,6-di-tert-butyl-4-methylphenol) to check for free radical mechanism vs. metal-based.[1][2][3][4] |

References

-

Adler, A. D., Longo, F. R., Kampas, F., & Kim, J. (1970).[1][4] On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry. Link

-

Groves, J. T., & Nemo, T. E. (1983).[1][4] Epoxidation reactions catalyzed by iron porphyrins.[1][9] Oxygen transfer from iodosylbenzene. Journal of the American Chemical Society. Link[1]

-

Suslick, K. S., & Watson, R. A. (1992).[1][4] The photochemistry of iron porphyrins and the oxidation of alkanes. New Journal of Chemistry.

-

Costas, M., Mehn, M. P., Jensen, M. P., & Que, L. (2004).[1][4] Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews. Link[1]

-

Frontier Specialty Chemicals. (n.d.).[1] Fe(III) meso-Tetraphenylporphine Chloride Technical Data. Link

Sources

- 1. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 2. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 3. CAS 16456-81-8: 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE IR… [cymitquimica.com]

- 4. Fe(III) meso-Tetraphenylporphine Chloride (contains 1-3% chlorin) | [frontierspecialtychemicals.com]

- 5. Studies of the Catalytic Activity of Iron (III) Porphyrins for the Protection of Carbonyl Groups in Homogeneous Media [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A brief history of the contribution of metalloporphyrin models to cytochrome P450 chemistry and oxidation catalysis [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Electronic Structure of Iron(III) Tetraphenylporphyrin Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iron(III) Tetraphenylporphyrin Chloride

Iron(III) tetraphenylporphyrin chloride, often abbreviated as Fe(TPP)Cl, stands as a cornerstone synthetic model for hemes, the iron-containing prosthetic groups vital to a myriad of biological functions.[1] From oxygen transport in hemoglobin to enzymatic catalysis by cytochrome P450, the reactivity of the heme center is intricately governed by its electronic structure.[2] Fe(TPP)Cl, with its defined and stable five-coordinate geometry, provides an accessible platform to probe the fundamental principles that dictate the behavior of its more complex biological counterparts.[3][4] A comprehensive understanding of the electronic landscape of Fe(TPP)Cl is therefore paramount for researchers in bioinorganic chemistry, catalysis, and drug development, enabling the design of novel therapeutic agents and catalysts.[3]

This guide provides an in-depth exploration of the electronic structure of Fe(TPP)Cl, elucidating the interplay between the iron center, the porphyrin macrocycle, and the axial chloride ligand. We will delve into the experimental and computational methodologies employed to characterize this complex, offering insights into the causality behind its observed properties and reactivity.

Probing the Electronic Structure: A Multi-technique Approach

A definitive picture of the electronic structure of Fe(TPP)Cl is constructed by integrating data from a suite of spectroscopic and computational techniques. Each method provides a unique window into the molecular and electronic properties of the complex.

Key Experimental Methodologies:

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The UV-Vis spectrum of Fe(TPP)Cl is characterized by an intense Soret band around 418 nm and weaker Q-bands at higher wavelengths. These absorptions arise from π-π* transitions within the porphyrin macrocycle.[5] The position and intensity of these bands are sensitive to the metal center, its oxidation state, and the axial ligands.[2][6][7]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species like the high-spin Fe(III) center in Fe(TPP)Cl.[8] The EPR spectrum provides information about the spin state and the local environment of the iron ion.

-

Mössbauer Spectroscopy: This technique is highly sensitive to the nuclear environment of the iron atom. Mössbauer spectra of Fe(TPP)Cl provide data on the oxidation state, spin state, and the nature of the iron-ligand bonds.[9][10][11][12]

-

X-ray Absorption Spectroscopy (XAS): XAS, particularly at the Fe K-edge, offers insights into the oxidation state and coordination geometry of the iron center.[13][14]

Computational Chemistry:

-

Density Functional Theory (DFT): DFT calculations are instrumental in predicting and interpreting the electronic structure and properties of Fe(TPP)Cl.[15] These calculations can provide detailed information about molecular orbital energies, spin density distribution, and the nature of chemical bonds.[16]

The Core of the Matter: Unraveling the Electronic Structure

The electronic structure of Fe(TPP)Cl is dominated by the d-electrons of the iron(III) center and the π-system of the porphyrin ring. The five-coordinate, square-pyramidal geometry plays a crucial role in determining the splitting of the iron's d-orbitals.[4]

The High-Spin State and d-Orbital Splitting:

In Fe(TPP)Cl, the iron(III) ion possesses a d⁵ electron configuration. The ligand field created by the four nitrogen atoms of the porphyrin and the axial chloride ligand leads to a splitting of the five d-orbitals. For a high-spin (S = 5/2) configuration, the electrons are distributed among the d-orbitals to maximize the total spin.[17] The generally accepted d-orbital energy level ordering for high-spin five-coordinate iron(III) porphyrins is d(xz, yz) < d(xy) < d(z²) < d(x²-y²).[15]

Caption: d-orbital splitting in high-spin Fe(III)TPPCl.

The Influence of the Axial Chloride Ligand:

The axial chloride ligand is a key determinant of the electronic structure. It influences the energy of the d(z²) orbital and the out-of-plane displacement of the iron atom. This displacement, in turn, affects the strength of the Fe-N(porphyrin) bonds and the overall electronic properties. The Fe-Cl bond itself has been a subject of study, with its vibrational frequency providing insights into the electronic effects within the porphyrin ring.[6][7]

Charge Transfer Transitions:

Beyond the π-π* transitions of the porphyrin, the electronic spectrum of Fe(TPP)Cl also features charge transfer bands. These can be either ligand-to-metal charge transfer (LMCT), where an electron moves from a porphyrin orbital to an iron d-orbital, or metal-to-ligand charge transfer (MLCT).[18] The identification and assignment of these transitions are crucial for understanding the photochemical and photophysical properties of the complex.[19][20][21]

Reactivity and Relevance to Drug Development

The electronic structure of Fe(TPP)Cl directly dictates its reactivity. The high-spin iron(III) center is a Lewis acid and can participate in a variety of catalytic reactions, particularly oxidations.[3] Understanding the electronic factors that control the accessibility of different oxidation and spin states is critical for designing more efficient catalysts.

In the context of drug development, Fe(TPP)Cl and its derivatives serve as models for understanding drug-heme interactions. Many drugs exert their therapeutic or toxic effects by binding to the iron center of heme proteins. By studying the electronic changes that occur upon binding of a drug candidate to Fe(TPP)Cl, researchers can gain valuable insights into its mechanism of action. Furthermore, the unique photochemical properties of iron porphyrins are being explored in photodynamic therapy, where light is used to activate a drug to kill cancer cells.[3]

Summary of Key Spectroscopic Data

| Spectroscopic Technique | Key Observables for Fe(TPP)Cl | Reference |

| UV-Vis Spectroscopy | Soret Band (~418 nm), Q-Bands | |

| EPR Spectroscopy | Signals characteristic of a high-spin S=5/2 system | [8] |

| Mössbauer Spectroscopy | Isomer shift and quadrupole splitting consistent with high-spin Fe(III) | [10][12] |

| Far-Infrared Spectroscopy | Fe-Cl bond vibration | [6][7] |

Experimental Protocol: Synthesis of Iron(III) Tetraphenylporphyrin Chloride

The synthesis of Fe(TPP)Cl is a well-established procedure, typically involving the metalation of the free-base tetraphenylporphyrin (H₂TPP).[4]

Step-by-Step Methodology:

-

Dissolution of H₂TPP: Dissolve meso-tetraphenylporphyrin (H₂TPP) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).[18]

-

Addition of Iron Salt: Add an excess of an iron(II) salt, such as ferrous chloride (FeCl₂), to the solution.[4]

-

Reflux and Aeration: Heat the reaction mixture to reflux. The reaction is typically carried out in the presence of air, which oxidizes the initially formed iron(II) porphyrin to the more stable iron(III) state.[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic two Q-bands of the iron(III) complex indicate the completion of the reaction.[22]

-

Isolation and Purification: After cooling, the product is isolated by precipitation and purified by chromatography to remove unreacted H₂TPP and excess iron salts.[23]

Caption: Experimental workflow for Fe(TPP)Cl synthesis.

Conclusion

The electronic structure of iron(III) tetraphenylporphyrin chloride is a rich and complex subject with profound implications for chemistry, biology, and medicine. Through a combination of advanced spectroscopic techniques and computational modeling, a detailed picture of its electronic landscape has emerged. This knowledge not only deepens our fundamental understanding of heme chemistry but also provides a rational basis for the design of new catalysts and therapeutic agents. The continued exploration of Fe(TPP)Cl and its derivatives promises to unlock new avenues for innovation in these critical fields.

References

-

Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. MDPI. [Link]

-

Comparative EPR study on high-spin ferric porphine complexes and cytochrome P-450 having rhombic character. PubMed. [Link]

-

Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes. PubMed. [Link]

-

Mössbauer spectroscopy of reduced forms of a Fe-tetraphenylporphyrine complex. ResearchGate. [Link]

-

Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. National Institutes of Health. [Link]

-

Mössbauer spectra: a) (TPP)Fe:Cl at 293 K, b) (TPP)Fe:Cl at 6 K, c) (F... ResearchGate. [Link]

-

Detailed Assignment of the Magnetic Circular Dichroism and UV−vis Spectra of Five-Coordinate High-Spin Ferric [Fe(TPP)(Cl)]. Inorganic Chemistry - ACS Publications. [Link]

-

General Aspects of the Chemistry of Iron. LibreTexts. [Link]

-

Mössbauer spectroscopy of reduced forms of a Fe-tetraphenylporphyrine complex. ResearchGate. [Link]

-

Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. The Journal of Physical Chemistry C - ACS Publications. [Link]

-

Structural and optical properties of iron (III) chloride tetraphenylporphyrin thin films. ResearchGate. [Link]

-

UV–Visible (UV–Vis) absorption spectra of Fe(TPP)Cl in 10 −5 M CHCl 3... ResearchGate. [Link]

-

UV‐vis spectra for (a) neutral Fe(TPP)Cl complex and (b) cationic... ResearchGate. [Link]

-

Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. Academia.edu. [Link]

-

Ligand Recruitment and Spin Transitions in the Solid-State Photochemistry of Fe(III)TPPCl. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

(PDF) Synthesis and spectral characterization of Substituted Tetraphenylporphyrin Iron Chloride Complexes-Greener Approach. ResearchGate. [Link]

-

N-Aromatic Complexation in Tetraphenyl Porphyrin Iron (III)-Pyridine: Evidence of Spin-Flip via Gas-Phase Electronic. White Rose Research Online. [Link]

-

Geometry parameters of (TPP)Fe:Cl and (F 20 TPP)Fe:Cl complexes around Fe(III) ions obtained from DFT calculations. ResearchGate. [Link]

-

Examining iron complexes with organic ligands by laboratory XAFS. RSC Publishing. [Link]

-

Singlet quenching of tetraphenylporphyrin and its metal derivatives by iron(III) coordination compounds. Indian Academy of Sciences. [Link]

-

A Four-Coordinate Fe(III) Porphyrin Cation. National Institutes of Health. [Link]

-

Mössbauer study of a tetrakis (pentafluorophenyl) porphyrin iron (III) chloride in comparison with the fluorine unsubstituted analogue. ResearchGate. [Link]

-

Synthesis, structure and properties of a high-spin Fe(III) porphyrin with non-equivalent axial ligands. NISC. [Link]

-

Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. National Institutes of Health. [Link]

-

Iron tetraphenylporphyrin chloride–metal substrate interaction mediated by a graphene buffer layer. RSC Publishing. [Link]

-

Iron(tetraphenylporphyrinato) chloride. Wikipedia. [Link]

-

Electronic structure analysis of iron(III)-porphyrin complexes by X-ray absorption spectra at the C, N and Fe K-edges. PubMed. [Link]

-

Electronic structure and bonding in unligated and ligated FeII porphyrins. CORE. [Link]

-

Metal-nitroxyl interactions. 50. EPR spectra of high-spin iron(III) complexes of spin-labeled tetraphenylporphyrins in fluid solution. Inorganic Chemistry - ACS Publications. [Link]

-

Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex. University of the West Indies. [Link]

-

Fe L-edge XAS of Low Spin Heme Relative to Non-heme Fe Complexes: Delocalization of Fe d electrons into the Porphyrin Ligand. National Institutes of Health. [Link]

-

NMR and EPR Spectroscopy of Paramagnetic Metalloporphyrins and Heme Proteins. Handbook of Porphyrin Science - World Scientific Publishing. [Link]

-

Influence of graphene on the electronic and magnetic properties of an iron(III) porphyrin chloride complex. RSC Publishing. [Link]

-

Reconciling the Different Apparent Decay Pathways for Iron(III) Tetraphenylporphyrin Chloride: Evidence for Excited State Branching. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

EPR Studies of High-Spin (S = 2) Iron(1V) and. Carnegie Mellon University. [Link]

-

Microscale preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex. University of the West Indies at Mona. [Link]

-

Reconciling the Different Apparent Decay Pathways for Iron(III) Tetraphenylporphyrin Chloride: Evidence for Excited State Branching. The Journal of Physical Chemistry A. [Link]

-

Comparative study of Mössbauer spectra of iron(III) complexes of para-substituted tetraphenylporphyrins. Electronic effects of substituents and axial ligands. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Iron(tetraphenylporphyrinato) chloride. Grokipedia. [Link]

-

Symmetry and Bonding in Metalloporphyrins. A Modern Implementation for the Bonding Analyses of Five- and Six-Coordinate High-Spin Iron(III)−Porphyrin Complexes through Density Functional Calculation and NMR Spectroscopy. ResearchGate. [Link]

-

Electronic structure of spin-mixed iron(III) porphyrins: A proton magnetic resonance study. Indian Academy of Sciences. [Link]

-

Identification of low-valent iron-porphyrins: Electronic structure and reactivity towards CO 2 reduction. bonndoc. [Link]

-

Influence of graphene on the electronic and magnetic properties of an iron(III) porphyrin chloride complex. arXiv. [Link]

-

Electronic Structure Analysis of Iron(III)-Porphyrin Complexes by X-ray Absorption Spectra at the C, N, and Fe K-Edges. ResearchGate. [Link]

-

Influence of graphene on the electronic and magnetic properties of an iron(iii) porphyrin chloride complex. RSC Publishing. [Link]

Sources

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative EPR study on high-spin ferric porphine complexes and cytochrome P-450 having rhombic character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Electronic structure analysis of iron(III)-porphyrin complexes by X-ray absorption spectra at the C, N and Fe K-edges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Influence of graphene on the electronic and magnetic properties of an iron( iii ) porphyrin chloride complex - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01551G [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rsc.org [rsc.org]

- 23. (PDF) Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes [academia.edu]

An In-depth Technical Guide to the Thermal Stability of Iron(III) Tetraphenylporphyrin Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl), a synthetic heme analog, is a compound of significant interest across catalysis, materials science, and pharmaceutical research. Its utility in these fields is intrinsically linked to its stability under various conditions, with thermal stability being a critical parameter governing its synthesis, purification, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability of solid-state Fe(TPP)Cl. We will delve into the theoretical and practical aspects of its decomposition, the analytical techniques used for its characterization, and the factors influencing its thermal behavior. This guide is intended to equip researchers with the necessary knowledge to confidently handle and utilize Fe(TPP)Cl in their work.

Introduction: The Significance of Thermal Stability in the Context of Fe(TPP)Cl Applications

Iron(III) tetraphenylporphyrin chloride, often abbreviated as Fe(TPP)Cl, is a coordination complex with a central iron atom in the +3 oxidation state, coordinated to a tetraphenylporphyrin ligand and an axial chloride ion[1][2]. Its structure is analogous to the heme prosthetic group found in hemoproteins, making it an invaluable model compound for studying biological processes involving oxygen transport and catalysis[2]. Beyond its biomimetic role, Fe(TPP)Cl is extensively used as a catalyst in various organic reactions, including oxidations and C-H functionalization, and as a precursor for advanced materials[3].

The thermal stability of Fe(TPP)Cl is a cornerstone of its practical utility. For instance, in heterogeneous catalysis, the catalyst's ability to withstand high reaction temperatures without degradation is paramount for its longevity and efficiency. Similarly, in the fabrication of thin films and other materials, thermal evaporation or annealing steps are often employed, necessitating a thorough understanding of the compound's behavior at elevated temperatures[4]. Furthermore, knowledge of its decomposition profile is crucial for establishing safe handling and storage protocols.

This guide will provide a detailed exploration of the thermal stability of Fe(TPP)Cl, moving beyond a simple declaration of its decomposition temperature to a nuanced discussion of the underlying chemical and physical transformations.

Fundamental Principles of Thermal Decomposition in Metalloporphyrins

The thermal decomposition of metalloporphyrins like Fe(TPP)Cl is a complex process involving a series of chemical reactions that lead to the breakdown of the molecule. The stability of the porphyrin macrocycle, the nature of the central metal ion, and the identity of the axial ligands are all key determinants of the decomposition pathway and temperature[5][6].

The decomposition process can be broadly categorized into several stages:

-

Loss of Axial Ligands: The initial step in the thermal decomposition of many metalloporphyrin complexes is the loss of axial ligands. In the case of Fe(TPP)Cl, this would involve the cleavage of the Fe-Cl bond.

-

Decomposition of Peripheral Substituents: The phenyl groups at the meso positions of the TPP ligand are susceptible to thermal degradation.

-

Fragmentation of the Porphyrin Macrocycle: This is the most energy-intensive step and results in the complete destruction of the characteristic porphyrin structure.

-

Formation of a Final Residue: Depending on the atmosphere, the final product of decomposition is typically a metal oxide or the pure metal.

The atmosphere in which the thermal analysis is conducted plays a critical role in the decomposition mechanism. In an inert atmosphere (e.g., nitrogen or argon), the decomposition is primarily a pyrolysis process, driven solely by heat. In an oxidizing atmosphere (e.g., air or oxygen), the decomposition is a combustion process, which is often more exothermic and occurs at lower temperatures.

Analytical Techniques for Assessing Thermal Stability

A suite of thermoanalytical techniques is employed to characterize the thermal stability of Fe(TPP)Cl. Each technique provides unique and complementary information about the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the cornerstone technique for studying thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate[7]. The resulting data, a TGA curve, plots the percentage of initial mass remaining against temperature. The derivative of this curve, the DTG curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

A study on the pyrolysis of Fe(TPP)Cl using Fourier-transform infrared spectroscopy (FTIR) proposed a three-step decomposition model, although specific temperature ranges were not detailed[8]. Another study noted that a related iron porphyrin, iron(III) octaethylporphyrin chloride, is stable in an inert atmosphere up to nearly 250°C[9]. For metallotetraphenylporphyrins in general, the decomposition temperatures in an inert atmosphere are typically high, with NiTPP, CoTPP, and CuTPP decomposing at 712 K (439 °C), 710 K (437 °C), and 708 K (435 °C), respectively[6].

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic processes, such as phase transitions (e.g., melting), and decomposition. The resulting DSC thermogram provides information on the energetics of these processes. For Fe(TPP)Cl, DSC can be used to determine the enthalpy of decomposition and to identify any phase changes that may occur before decomposition.

Evolved Gas Analysis (EGA)

Evolved Gas Analysis techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS), are powerful tools for identifying the volatile products released during thermal decomposition[9][10]. By analyzing the evolved gases at different temperatures, a detailed picture of the decomposition mechanism can be constructed. For Fe(TPP)Cl, EGA would be instrumental in identifying the fragments of the porphyrin macrocycle and the phenyl groups as they are released.

Factors Influencing the Thermal Stability of Fe(TPP)Cl

The thermal stability of Fe(TPP)Cl is not an intrinsic constant but is influenced by a variety of factors, both internal and external to the molecule.

The Role of the Central Iron Atom and its Oxidation State

The nature of the central metal ion is a primary determinant of the thermal stability of metalloporphyrins. The strength of the metal-nitrogen bonds within the porphyrin core plays a crucial role. The Fe(III) center in Fe(TPP)Cl contributes to the overall stability of the macrocycle.

The Influence of the Axial Chloride Ligand

Axial ligands can significantly impact the electronic structure and, consequently, the stability of the metalloporphyrin. The Fe-Cl bond in Fe(TPP)Cl is a potential initiation point for thermal decomposition. The lability of this bond will influence the onset temperature of degradation. Studies on the crystal structure of Fe(TPP)Cl have shown that intermolecular interactions and crystal packing are influenced by the Fe-halide bond length, which could indirectly affect the bulk thermal stability[11].

The Effect of the Crystalline Environment and Solid-State Interactions

In the solid state, the thermal stability of Fe(TPP)Cl is also influenced by intermolecular forces and the crystal packing arrangement. Stronger intermolecular interactions can lead to a more stable crystal lattice, requiring more energy to initiate decomposition. Variable-temperature crystal structure studies of Fe(TPP)Cl have revealed that intermolecular interactions can cause a tilting of the phenyl groups, which could impact the thermal degradation process[12].

The Impact of the Surrounding Atmosphere

As previously mentioned, the atmosphere is a critical factor. In an oxidizing atmosphere like air, the decomposition of Fe(TPP)Cl is expected to occur at a lower temperature compared to an inert atmosphere like nitrogen, due to the contribution of oxidative reactions to the degradation process[13].

Experimental Protocols for Thermal Analysis of Fe(TPP)Cl

The following sections provide detailed, step-by-step methodologies for conducting TGA and DSC analyses of Fe(TPP)Cl. These protocols are designed to be self-validating and to generate reliable and reproducible data.

Sample Preparation and Handling

Proper sample preparation is critical for obtaining accurate thermal analysis data. Fe(TPP)Cl is a crystalline solid and should be handled with care.

-

Sample Purity: Ensure the sample is of high purity, as impurities can significantly affect the thermal decomposition profile. The synthesis of Fe(TPP)Cl is well-documented and typically involves the reaction of tetraphenylporphyrin with an iron(II) salt in the presence of air, followed by purification via chromatography[1][2][14][15][16][17][18].

-

Hygroscopicity: While generally stable, it is good practice to handle Fe(TPP)Cl in a dry environment to minimize the adsorption of atmospheric moisture, which can lead to a mass loss event at low temperatures in the TGA.

-

Sample Mass: For TGA, a sample mass of 5-10 mg is typically sufficient. For DSC, a smaller sample size of 2-5 mg is often used.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for performing a TGA experiment on Fe(TPP)Cl under both inert (nitrogen) and oxidizing (air) atmospheres.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Crucible Selection and Preparation: Use an inert crucible, such as alumina or platinum. Clean the crucible by heating it to a high temperature (e.g., 900 °C) in the TGA furnace to remove any contaminants.

-

Taring the Balance: Place the empty, clean crucible in the TGA and tare the balance.

-

Sample Loading: Carefully weigh 5-10 mg of the Fe(TPP)Cl sample into the crucible. Record the exact mass.

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA's automatic sample loader or manually place it in the furnace.

-

Set the purge gas to either high-purity nitrogen or dry air at a flow rate of 50-100 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve to obtain the DTG curve.

-

Determine the onset temperature of decomposition and the temperatures of maximum mass loss rates from the TGA and DTG curves, respectively.

-

Quantify the percentage mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the procedure for performing a DSC experiment on Fe(TPP)Cl.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Crucible Selection and Sealing: Use aluminum or gold-plated crucibles suitable for the temperature range of the experiment. Weigh an empty crucible and lid.

-

Sample Loading: Accurately weigh 2-5 mg of the Fe(TPP)Cl sample into the crucible.

-

Crucible Sealing: Hermetically seal the crucible to prevent any mass loss during the experiment, which could affect the heat flow measurement.

-

Reference Crucible: Prepare an empty, sealed crucible to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference crucibles in the DSC cell.

-

Set the purge gas (typically nitrogen) at a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA, at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Start the experiment and record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and integrate any endothermic or exothermic peaks to determine the enthalpy change (ΔH) associated with each thermal event.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Visualization of Key Concepts

To aid in the understanding of the processes discussed, the following diagrams illustrate the proposed decomposition pathway and the experimental workflows.

Proposed Thermal Decomposition Pathway of Fe(TPP)Cl

Caption: Proposed multi-step thermal decomposition of Fe(TPP)Cl.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of Fe(TPP)Cl.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the thermal stability of iron(III) tetraphenylporphyrin chloride. We have discussed the fundamental principles of its decomposition, the key analytical techniques for its characterization, and the various factors that influence its thermal behavior. The provided experimental protocols offer a robust framework for researchers to obtain reliable and reproducible data.

While it is established that Fe(TPP)Cl possesses high thermal stability, further research employing evolved gas analysis techniques is needed to fully elucidate the complex decomposition mechanism and to definitively identify the degradation products under different atmospheric conditions. A more detailed understanding of the relationship between crystal packing and thermal stability would also be a valuable area of future investigation.

By understanding the thermal properties of Fe(TPP)Cl, researchers can better design experiments, optimize reaction conditions, and ensure the safe and effective use of this versatile and important molecule.

References

Sources

- 1. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. [Fe(III)(F(20)-tpp)Cl] is an effective catalyst for nitrene transfer reactions and amination of saturated hydrocarbons with sulfonyl and aryl azides as nitrogen source under thermal and microwave-assisted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coordination and Crystallization Molecules: Their Interactions Affecting the Dimensionality of Metalloporphyrinic SCFs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrolysis of metalloporphyrins. Part 1.—Fourier-transform infrared study of Fe-tetraphenylporphyrin chloride - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. fkit.unizg.hr [fkit.unizg.hr]

- 10. researchgate.net [researchgate.net]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. (PDF) Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes [academia.edu]

- 18. Mechanism of Catalytic O2 Reduction by Iron Tetraphenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Magnetic Properties of High-Spin Iron(III) Porphyrins

Executive Summary

The magnetic characterization of high-spin (HS) iron(III) porphyrins is a cornerstone of bioinorganic chemistry, critical for understanding the active sites of hemoproteins like Cytochrome P450, hemoglobin, and peroxidases. In the HS state (

This guide moves beyond textbook definitions to provide a rigorous, field-proven framework for characterizing these systems. We focus on the causality between electronic structure and observable magnetic parameters, providing self-validating protocols for SQUID magnetometry and EPR spectroscopy.

Part 1: Theoretical Framework & Electronic Structure[1][2]

The Configuration and Ground State

In a square-planar or square-pyramidal porphyrin field (

-

Configuration:

-

Ground Term:

Unlike low-spin (

The Spin Hamiltonian

To quantify magnetic anisotropy, we employ the phenomenological Spin Hamiltonian:

-

(Axial ZFS Parameter): Describes the splitting along the

-

(Rhombic ZFS Parameter): Describes distortion in the

-

Kramers Doublets: The

manifold splits into three doublets:-

If

: The -

If

: The

-

Part 2: Critical Characterization Protocols

SQUID Magnetometry: The Gold Standard for ZFS Determination

SQUID (Superconducting Quantum Interference Device) measures the bulk magnetic susceptibility (

Experimental Protocol: Variable Temperature Susceptibility

-

Sample Prep: Encapsulate 15–25 mg of microcrystalline sample in a polycarbonate capsule. Critical: Fix the powder with eicosane wax to prevent torqueing (physical rotation) of crystallites in the magnetic field, which distorts anisotropy data.

-

Measurement Sequence:

-

Cooling: Zero-Field Cooled (ZFC) from 300 K to 2 K.

-

Field Application: Apply a DC field of 0.1 T (1000 Oe) to 1.0 T. Note: Avoid saturation fields (>3 T) during susceptibility runs.

-

Data Collection: Measure

from 2 K to 300 K.[1]

-

-

Self-Validation Check:

-

At 300 K,

should approach the spin-only value of 4.375 cm -

A decrease in

below 50 K indicates ZFS or antiferromagnetic coupling.

-

Data Interpretation

The magnitude of

-

High T regime:

is constant. -

Low T regime:

drops as the population condenses into the lowest Kramers doublet (

EPR Spectroscopy: Proving the Spin State

Electron Paramagnetic Resonance (EPR) provides a "fingerprint" of the electronic environment. For HS Fe(III), the spectra are dominated by the ZFS term.

Experimental Protocol: X-Band (9.4 GHz) CW-EPR

-

Sample Prep: Dissolve complex in a glassing solvent (e.g., 2-MeTHF or Toluene/DCM 1:1). Concentration: ~1 mM.

-

Temperature: 4 K to 10 K (Liquid Helium). Reason: Fast relaxation times of HS Fe(III) broaden lines at liquid nitrogen temperatures (77 K).

-

Parameters:

-

Microwave Power: 0.2 - 2 mW (avoid saturation).

-

Modulation Amplitude: 5 - 10 G.

-

Spectral Features & Analysis

For a system with

-

Effective g-values (

):-

: This intense signal arises from transitions within the

- : A weak feature corresponding to the parallel orientation.

-

: This intense signal arises from transitions within the

-

Rhombic Distortion: If

, the

Part 3: Visualization of Mechanisms & Workflows

Electronic State Splitting Diagram

The following diagram illustrates how the isotropic

Caption: Energy level splitting of the

Characterization Workflow

A decision tree for validating High-Spin Fe(III) samples.

Caption: Integrated workflow for the structural and magnetic validation of HS Fe(III) porphyrins. Fe-N bond elongation is a structural proxy for the HS state.

Part 4: Comparative Data & Structural Correlations

The magnitude of the ZFS parameter

Table 1: ZFS Parameters for Fe(TPP)X Complexes (TPP = Tetraphenylporphyrin)

| Axial Ligand (X) | Method of Determination | Reference | |

| Fluoro (F) | 4.5 | Inelastic Neutron Scattering | [1] |

| Chloro (Cl) | 6.3 | SQUID / HFEPR | [1, 2] |

| Bromo (Br) | 8.8 | SQUID / HFEPR | [1] |

| Iodo (I) | 13.4 | SQUID / HFEPR | [1, 3] |

| Methoxide (OMe) | ~5.0 | EPR Simulation | [4] |

Key Insight: The increase in

References

-

Magnetic Transitions in Iron Porphyrin Halides by Inelastic Neutron Scattering and Ab Initio Studies of Zero-Field Splittings. Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Magnetic properties and electronic structure of high spin iron(III) porphyrins. Source: The Journal of Chemical Physics URL:[Link]

-

Electronic structures of five-coordinate iron(III) porphyrin complexes with highly ruffled porphyrin ring. Source: Inorganic Chemistry (PubMed) URL:[4][Link]

-

Single-Ion Magnetic Behaviour in an Iron(III) Porphyrin Complex. Source: ResearchGate (Full Text) URL:[Link]

Sources

Methodological & Application

Application Note: Iron(III) Tetraphenylporphyrin Chloride as a Biomimetic Oxidation Catalyst

[1][2]

Abstract

Iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl ) is a preeminent biomimetic catalyst used to model Cytochrome P450 activity. Its ability to access high-valent iron-oxo intermediates allows it to facilitate difficult oxidations—specifically alkene epoxidation and C(sp³)-H hydroxylation —under mild laboratory conditions. This guide provides optimized protocols for researchers in medicinal chemistry and drug metabolism to utilize Fe(TPP)Cl for late-stage functionalization and metabolite synthesis.

Introduction & Mechanistic Basis[3][4][5][6][7]

The Biomimetic Advantage

Cytochrome P450 enzymes are nature's primary oxidants, crucial for drug metabolism.[1] Fe(TPP)Cl mimics the P450 active site (heme b), providing a synthetic platform to generate drug metabolites (e.g., hydroxylated derivatives) without the need for complex enzymatic systems or microsomes.

Catalytic Mechanism

The reaction proceeds via a "peroxide shunt" or direct oxygen atom transfer, bypassing the need for NADPH/reductase partners required by enzymes. The resting ferric state, Fe(III)(TPP)Cl , reacts with an oxygen atom donor (PhIO, H₂O₂, or t-BuOOH) to form the active oxidant, a high-valent oxo-iron(IV) porphyrin radical cation (Compound I).

Figure 1: Catalytic Cycle & Shunt Pathway

Caption: The catalytic cycle of Fe(TPP)Cl showing the formation of the active Compound I species via oxygen atom transfer, followed by either radical rebound (hydroxylation) or direct transfer (epoxidation).

Key Applications & Reaction Classes

| Reaction Class | Substrate Scope | Oxidant Choice | Key Additive | Typical Yield |

| Epoxidation | Styrenes, Cyclooctene, Terminal Alkenes | PhIO (Iodosylbenzene) | Imidazole (Axial ligand) | 85–95% |

| C-H Hydroxylation | Cyclohexane, Adamantane, Drug Scaffolds | t-BuOOH or PhIO | None or Pyridine | 40–60% |

| Heteroatom Oxidation | Sulfides (to Sulfoxides) | H₂O₂ | Methanol (Solvent) | >90% |

Experimental Protocols

Protocol A: Epoxidation of Alkenes (Standard Benchmark)

Target: High-yield synthesis of epoxides from acid-sensitive or non-activated alkenes.

Materials:

-

Fe(TPP)Cl (Catalyst): 1.0 mol%

-

Substrate (e.g., Styrene): 1.0 equiv (0.5 mmol)

-

Oxidant: Iodosylbenzene (PhIO) - 1.5 equiv (Solid)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Additive: Imidazole (0.1 equiv) – Critical for preventing catalyst dimerization.

Step-by-Step Methodology:

-

Catalyst Prep: In a 10 mL round-bottom flask, dissolve Fe(TPP)Cl (3.5 mg, 0.005 mmol) and Imidazole (3.4 mg, 0.05 mmol) in 2 mL of anhydrous CH₂Cl₂. Stir for 5 minutes to allow axial ligation.

-

Substrate Addition: Add Styrene (52 µL, 0.5 mmol) to the catalyst solution.

-

Oxidant Addition: Add PhIO (165 mg, 0.75 mmol) in small portions over 10 minutes. Note: PhIO is insoluble; the reaction is heterogeneous. The solid will disappear as it reacts.

-

Reaction: Stir vigorously at room temperature (25°C) under Nitrogen or Argon.

-

Visual Cue: The solution will transition from brown to a greenish-brown active species, then return to brown upon completion.

-

-

Monitoring: Monitor by TLC or GC-MS every 30 minutes. Reaction typically completes in 1–2 hours.

-

Workup: Filter the mixture through a small pad of Celite/Silica to remove iodobenzene byproducts and spent catalyst. Rinse with CH₂Cl₂.

-

Purification: Concentrate filtrate. Purify via flash chromatography if necessary (often not required for simple substrates).

Protocol B: Late-Stage C-H Hydroxylation (Drug Metabolite Synthesis)

Target: Direct hydroxylation of aliphatic C-H bonds in drug-like scaffolds.

Materials:

-

Fe(TPP)Cl: 2–5 mol%

-

Substrate (Drug/Scaffold): 1.0 equiv

-

Oxidant: t-Butyl Hydroperoxide (TBHP), 70% aq. solution - 2.0 equiv

-

Solvent: Acetonitrile (MeCN) / Dichloromethane (1:1 v/v)

Step-by-Step Methodology:

-

System Setup: Use a sealed tube or vial to prevent solvent evaporation if heating is required.

-

Dissolution: Dissolve the substrate (0.2 mmol) and Fe(TPP)Cl (5 mol%) in the solvent mixture (2 mL).

-

Initiation: Add TBHP (2.0 equiv) dropwise via syringe.

-

Reaction: Stir at room temperature. If no conversion is observed after 4 hours, heat to 40°C.

-

Note: C-H activation is slower than epoxidation. Reaction times may extend to 12–24 hours.

-

-

Quench: Add saturated aqueous Na₂SO₃ (1 mL) to quench excess peroxide.

-

Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry organics over Na₂SO₄.

-

Analysis: Analyze crude mixture by LC-MS to identify hydroxylated metabolites. Isomers are common; preparative HPLC is recommended for isolation.

Troubleshooting & Optimization

The "Mu-Oxo Dimer" Problem

The most common failure mode is the formation of the catalytically inactive µ-oxo dimer, [Fe(TPP)]₂O . This occurs when the high-valent iron species reacts with a resting Fe(III) species instead of the substrate.

Symptoms:

-

Reaction stalls at <50% conversion.

-

Solution turns a dull, opaque brown/red and precipitates.

Prevention Strategy:

-

Slow Addition: Add the oxidant slowly (syringe pump) to keep the concentration of the active oxidant low relative to the substrate.

-

Axial Ligands: Always use Imidazole or Pyridine (10–20 mol% relative to catalyst). This sterically and electronically inhibits dimerization.

-

Protic Solvents: Small amounts of Methanol or water can help break up dimers, though they may also quench the active species.

Figure 2: Catalyst Deactivation vs. Protection

Caption: Pathway of catalyst deactivation via mu-oxo dimerization and its prevention using axial ligands like imidazole.

Safety & Handling

-

Fe(TPP)Cl: Generally low toxicity but is a finely divided powder; use a fume hood to avoid inhalation.

-

PhIO (Iodosylbenzene): Warning: Potentially explosive if heated or subjected to shock in the dry state. Store wet or in solution.[1][2] Do not heat above 50°C.

-

Peroxides (TBHP): Strong oxidizers. Incompatible with strong reducing agents. Quench reactions with bisulfite before disposal.

References

-